molecular formula C18H12BrN3O3 B2618235 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1574302-94-5

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No.: B2618235
CAS No.: 1574302-94-5
M. Wt: 398.216
InChI Key: QTXKPKYLKSVGNT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[1,2-b]indazole class of heterocyclic systems, characterized by a fused pyrimidine-indazole core. Key structural features include:

  • 8-Bromo substituent: A halogen atom at position 8, which may enhance electrophilic reactivity and influence intermolecular interactions via halogen bonding.
  • Carboxylic acid at position 2: Enhances solubility in polar solvents and enables hydrogen bonding or salt formation, critical for bioavailability.

The compound’s synthesis likely involves condensation of 1,3-dialdehydes with 3-aminoindazoles, a method validated for analogous pyrimidoindazoles . Its structural and electronic properties are influenced by delocalized π-electron density across the fused ring system, as observed in related derivatives via X-ray crystallography .

Properties

IUPAC Name

8-bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-25-12-5-2-10(3-6-12)16-9-15(18(23)24)20-17-13-7-4-11(19)8-14(13)21-22(16)17/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXKPKYLKSVGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC(=CC4=NN23)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated indazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 8-Bromo-4-(4-hydroxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrimido[1,2-b]indazole class exhibit significant anticancer properties. The specific compound under review has shown promise in targeting various cancer cell lines.

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical Cancer)4.2

Studies have demonstrated that the introduction of bromine and methoxy groups enhances the cytotoxicity of these compounds against cancer cells, likely through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.30

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition Studies

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has also been studied for its role as an enzyme inhibitor, particularly in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression.

EnzymeIC50 (nM)Reference
HDAC150

This inhibition is significant as it can lead to altered gene expression profiles beneficial in cancer therapy.

Case Study on Lung Cancer

A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis in A549 cells.

In Vivo Studies

Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent against various malignancies.

Material Science Applications

Beyond biological applications, this compound can be utilized in material science for developing organic semiconductors due to its unique electronic properties derived from its heterocyclic structure.

Mechanism of Action

The mechanism of action of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Data Tables

Compound Name Substituents Key Functional Groups Notable Properties
Target Compound 8-Br, 4-(4-MeOPh), 2-COOH Br, MeOPh, COOH High solubility, π-delocalization
7a 8-Br, 4-CF₃, 2-ketone Br, CF₃, C=O Lipophilic, metabolic stability
1b 9-Br, 3-(pyridyl) Br, pyridyl Metal coordination capacity
WIN 51708 Androstano-fused, 17-β-OH, 17-α-ethynyl OH, ethynyl Steroid receptor interaction

Research Findings

  • Synthetic Pathways: The target compound and analogs like 1b/1c are synthesized via condensation of 1,3-dialdehydes with 3-aminoindazoles, yielding fused heterocycles in high efficiency .
  • Crystallographic Insights :
    • X-ray data for 1b reveals Br⋯N halogen bonding and π-π stacking, stabilizing its 2D molecular packing. In contrast, the target compound’s 4-methoxyphenyl group may promote 3D architectures via C–H⋯O interactions .
    • Delocalized π-electrons in the fused ring system enhance electronic stability, a feature critical for binding to aromatic-rich biological targets .

Biological Activity

The compound 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a derivative of pyrimido[1,2-b]indazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of pyrimido[1,2-b]indazole derivatives typically involves multi-step reactions. For 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid , a common synthetic route includes:

  • Formation of the Indazole Core : The indazole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 8-position is achieved using brominating agents under controlled conditions.
  • Methoxyphenyl Substitution : The 4-(4-methoxyphenyl) group is introduced via nucleophilic substitution reactions.
  • Carboxylic Acid Formation : The carboxylic acid functionality is added through oxidation or carboxylation steps.

Antibacterial Activity

Research indicates that indazole derivatives exhibit significant antibacterial properties. 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The compound acts as an inhibitor of bacterial gyrase B, disrupting DNA replication and transcription processes .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, the compound exhibited an IC50 value indicating significant potency compared to standard chemotherapeutics .
  • Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Other Biological Activities

Additional studies have highlighted other biological activities:

  • PI3K/Akt Pathway Modulation : The compound has been identified as a modulator of the PI3K/Akt signaling pathway, which is crucial in cancer progression and survival .
  • Anti-inflammatory Properties : Preliminary findings suggest that it may possess anti-inflammatory effects, warranting further investigation into its therapeutic potential .

Case Studies

Several case studies have documented the efficacy of pyrimido[1,2-b]indazole derivatives in preclinical models:

  • Study on Antibacterial Effects : A study evaluated a series of indazole derivatives for their antibacterial activity against resistant strains. The results indicated that compounds with similar structures to 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid exhibited superior antibacterial properties compared to existing antibiotics .
  • Anticancer Efficacy in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor growth in mice models bearing xenografts of human breast cancer cells .

Data Summary

Biological ActivityObserved EffectsReference
Antibacterial (MIC)Effective against Gram-positive bacteria
Anticancer (IC50)Cytotoxic to MCF-7 and HCT116 cells
PI3K/Akt ModulationInhibits cancer cell proliferation
Anti-inflammatoryPotential effects observed

Q & A

Q. What crystallographic challenges arise in determining its solid-state structure?

  • Methodological Answer : Poor crystal growth due to flexible carboxylic acid groups requires co-crystallization with counterions (e.g., sodium acetate). Synchrotron X-ray diffraction (λ = 0.7–1.0 Å) improves resolution for heavy atoms (Br). Compare with powder XRD to assess polymorphism .

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